

The Discovery and Enduring Significance of 9,10-Dihydrophenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Dihydrophenanthrene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon, represents a pivotal scaffold in organic chemistry and medicinal chemistry. As a derivative of phenanthrene, its unique structural and electronic properties have made it a valuable building block in the synthesis of complex molecules and a core component in various biologically active compounds. This in-depth technical guide explores the history of its discovery, details key experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and delves into its contemporary relevance, particularly in the realm of drug development.

Historical Perspective: From Coal Tar to a Privileged Scaffold

The story of **9,10-dihydrophenanthrene** is intrinsically linked to its fully aromatic parent, phenanthrene. Phenanthrene was first isolated from coal tar in 1872, independently by Wilhelm Rudolph Fittig with his student Eugen Ostermayer, and by Carl Graebe.^[1] Early work focused on elucidating the structure of this new isomer of anthracene.

The direct synthesis of the phenanthrene ring system was a significant challenge for early organic chemists. A major breakthrough came with the development of the Pschorr cyclization,

a reaction discovered by Robert Pschorr in 1896. This intramolecular cyclization of a diazotized α -aryl-o-aminocinnamic acid derivative provided a reliable method to construct the phenanthrene core.^[2]

The preparation of **9,10-dihydrophenanthrene** was a logical extension of phenanthrene chemistry, primarily achieved through the reduction of the parent aromatic compound. One of the most common and enduring methods is the catalytic hydrogenation of phenanthrene.^[1] This transformation, often employing catalysts like nickel or copper-chromium oxide, selectively reduces the 9 and 10 positions due to the lower aromatic stabilization energy of the central ring compared to the outer benzene rings. While a definitive "discovery" paper for **9,10-dihydrophenanthrene** is not as celebrated as that of its parent, its synthesis and characterization were established as a fundamental derivative of phenanthrene chemistry.

Physicochemical Properties

The physical and chemical properties of **9,10-dihydrophenanthrene** are well-characterized. The following tables summarize key quantitative data for easy reference.

Table 1: Physical Properties of **9,10-Dihydrophenanthrene**

Property	Value
Molecular Formula	C ₁₄ H ₁₂
Molecular Weight	180.25 g/mol
Appearance	White to off-white solid or powder
Melting Point	32-35 °C
Boiling Point	168-170 °C at 15 mmHg
Density	~1.08 g/cm ³
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.

Table 2: Spectroscopic Data for **9,10-Dihydrophenanthrene**

Spectroscopy	Key Features
^1H NMR (CDCl_3)	δ ~7.8-7.2 (m, 8H, aromatic protons), ~2.9 (s, 4H, methylene protons at C9 and C10)
^{13}C NMR (CDCl_3)	Aromatic signals in the δ 120-140 ppm region, and a characteristic aliphatic signal around δ 29 ppm for the C9 and C10 carbons.
Infrared (IR)	C-H stretching (aromatic) $\sim 3050\text{ cm}^{-1}$, C-H stretching (aliphatic) $\sim 2900\text{ cm}^{-1}$, C=C stretching (aromatic) ~ 1600 and 1450 cm^{-1}
Mass Spectrometry (MS)	Molecular ion (M^+) at m/z 180.

Experimental Protocols

The synthesis of **9,10-dihydrophenanthrene** can be approached through various methods. Below are detailed protocols for two key historical and practical syntheses.

Synthesis of Phenanthrene via Pschorr Cyclization

The Pschorr cyclization is a foundational method for constructing the phenanthrene skeleton, which can then be reduced to **9,10-dihydrophenanthrene**.

Experimental Workflow: Pschorr Cyclization



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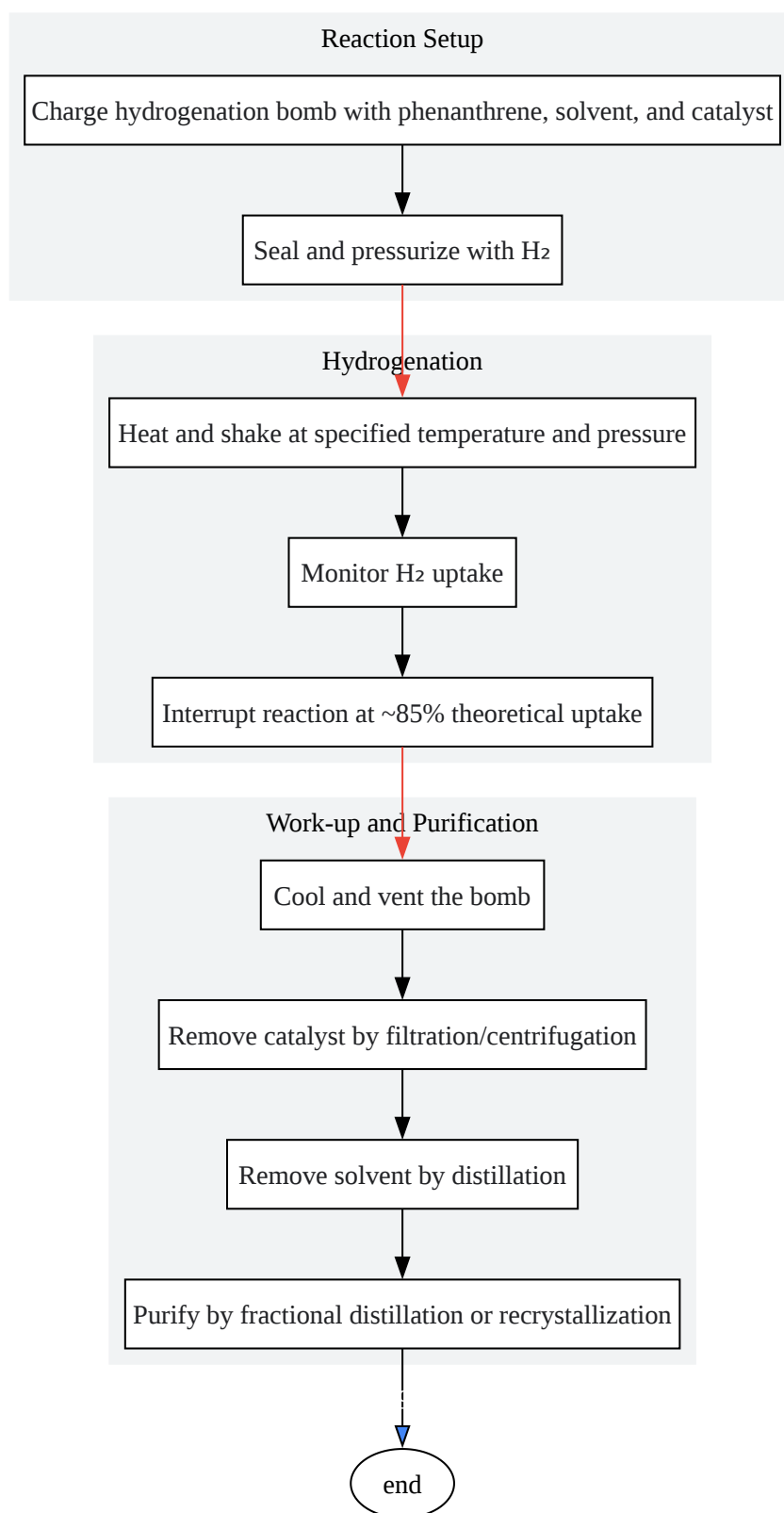
Caption: Workflow for the Pschorr synthesis of phenanthrene derivatives.

Detailed Protocol:

- **Diazotization:** Dissolve the starting α -aryl-o-aminocinnamic acid derivative (1.0 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (1.1 equivalents) in water dropwise with vigorous stirring. Continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt.
- **Radical Cyclization:** In a separate flask, prepare a suspension of a copper catalyst, such as finely divided copper powder (0.2 equivalents), in water or another appropriate solvent. Slowly and carefully add the cold diazonium salt solution to the copper suspension. The addition should be controlled to manage the vigorous evolution of nitrogen gas.
- **Work-up and Purification:** Once the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash them sequentially with water and brine, and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude phenanthrene derivative can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[3]

Synthesis of 9,10-Dihydrophenanthrene by Catalytic Hydrogenation of Phenanthrene

This procedure is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[4]



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Caption: Inhibition of SARS-CoV-2 3CLpro by **9,10-dihydrophenanthrene** derivatives.

Conclusion

From its origins as a derivative of a coal tar component to its current status as a privileged scaffold in medicinal chemistry, **9,10-dihydrophenanthrene** has a rich history and a promising future. The classical synthetic routes, such as the Pschorr cyclization followed by catalytic hydrogenation, have provided a solid foundation for the exploration of this molecule. Modern synthetic innovations continue to expand the accessibility of diverse derivatives. The recent identification of **9,10-dihydrophenanthrene**-based compounds as potent inhibitors of the SARS-CoV-2 main protease underscores the enduring relevance of this chemical entity in the quest for new therapeutic agents. This technical guide provides a comprehensive overview for researchers and scientists, facilitating a deeper understanding and further exploration of the chemistry and biological potential of **9,10-dihydrophenanthrene**.

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